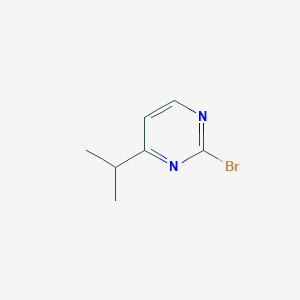
5-bromo-4-chloro-6-(propan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and an isopropyl group in this compound makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.
科学的研究の応用
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-chloro-6-ethylpyrimidine
- 5-Bromo-4-chloro-6-(tert-butyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its biological activity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
1044768-52-6 |
|---|---|
分子式 |
C7H8BrClN2 |
分子量 |
235.51 g/mol |
IUPAC名 |
5-bromo-4-chloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChIキー |
ZOLRNOSZSJHRBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Br |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B6206808.png)
